molecular formula C16H15N3O3S B2901530 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide CAS No. 946305-71-1

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide

Cat. No. B2901530
CAS RN: 946305-71-1
M. Wt: 329.37
InChI Key: BDZKRJPCRCALGH-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

Target of Action

The primary targets of the compound “N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide” are currently unknown due to the lack of research .

Mode of Action

The mode of action of this compound is also unknown at this time

Biochemical Pathways

, suggesting that this compound may also interact with pathways related to growth and development.

Pharmacokinetics

. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Environmental factors can include pH, temperature, and the presence of other molecules, and can significantly impact the effectiveness of a compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide in lab experiments is its ability to selectively inhibit specific enzymes and receptors. This allows researchers to study the role of these targets in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for the study of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide. Some potential areas of research include:
1. Further exploration of the compound's antimicrobial activity and its potential as a new antibiotic.
2. Investigation of the compound's anti-inflammatory and anti-cancer properties and its potential for use in cancer therapy.
3. Study of the compound's mechanism of action and its interactions with other proteins and enzymes.
4. Development of new analogs of the compound with improved potency and selectivity.
5. Investigation of the compound's potential for use in the treatment of neurological disorders.
In conclusion, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide is a compound with potential applications in scientific research. Its ability to selectively inhibit specific enzymes and receptors makes it a valuable tool for studying various biological processes. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, this compound holds promise as a new tool in the field of drug discovery.

Synthesis Methods

The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 2-amino-4,6-dimethylthiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with acetic anhydride to yield the final product.

Scientific Research Applications

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide has potential applications in scientific research, particularly in the field of drug discovery. This compound has been studied for its ability to inhibit the activity of certain enzymes and receptors, which may have therapeutic implications for various diseases. Additionally, this compound has been shown to have antimicrobial activity, which could be useful in the development of new antibiotics.

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-9-23-16-17-11(2)14(15(21)19(10)16)18-13(20)8-22-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZKRJPCRCALGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide

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